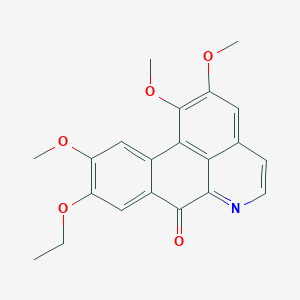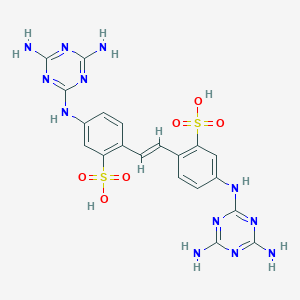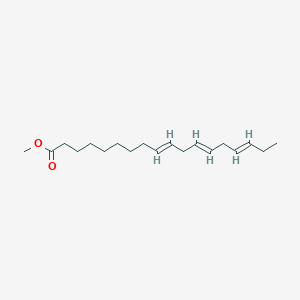
Methyl elaidolinolenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl elaidolinolenate is a fatty acid that contains a triple bond between its third and fourth carbon atoms. It is a member of the omega-3 family of fatty acids and is found in certain types of fish, such as salmon and tuna. Methyl elaidolinolenate has been the focus of scientific research due to its potential health benefits.
Aplicaciones Científicas De Investigación
Oxidation of Unsaturated Fatty Acids
Methyl elaidolinolenate, as a fatty acid, participates in oxidation processes. Research by Holman and Elmer (1947) on the autoxidation of various fatty acids, including elaidolinolenic acid, highlights the significance of the number of double bonds in determining the rate of oxidation. They confirmed that acids oxidize more rapidly than their esters, which is relevant for understanding the behavior of methyl elaidolinolenate in biological systems (Holman & Elmer, 1947).
Dietary Fatty Acids and Human Metabolism
DeLany et al. (2000) studied the oxidation of various dietary fatty acids in humans, including linolenate and elaidate (trans isomer of oleate). Their findings indicate how different fatty acids, based on their structural properties, are metabolized and oxidized in the body, providing insights into the metabolic pathways that might involve methyl elaidolinolenate (DeLany, Windhauser, Champagne, & Bray, 2000).
Plant Extracts and Antioxidant Activity
Kähkönen et al. (1999) examined the antioxidant activity of plant extracts containing phenolic compounds, including methyl linoleate. This research is relevant to methyl elaidolinolenate due to the structural similarities and potential for similar antioxidant properties, which are important in understanding the compound's role in plant physiology and potential applications in pharmaceuticals (Kähkönen, Hopia, Vuorela, Rauha, Pihlaja, Kujala, & Heinonen, 1999).
Liver Phospholipids and Fatty Acid Metabolism
Guo and Alexander (1974) investigated the effects of dietary fatty acids, such as oleic and elaidic acid, on liver phospholipids in rats. This research contributes to understanding how different fatty acids, including elaidolinolenic acid derivatives, are incorporated into cellular structures and affect overall metabolism (Guo & Alexander, 1974).
Propiedades
Número CAS |
14202-25-6 |
|---|---|
Nombre del producto |
Methyl elaidolinolenate |
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
methyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4+,8-7+,11-10+ |
Clave InChI |
DVWSXZIHSUZZKJ-JSIPCRQOSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OC |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OC |
Sinónimos |
9,12,15-octadecatrienoic acid, methyl ester linolenic acid methyl ester methyl linolenate methyl linolenate, (Z,Z,Z)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



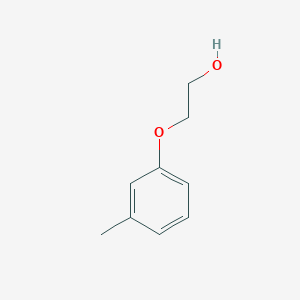
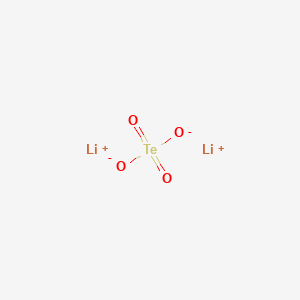
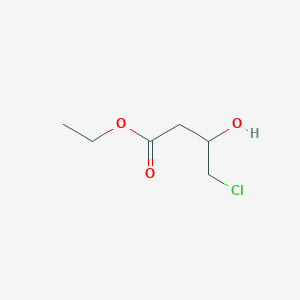
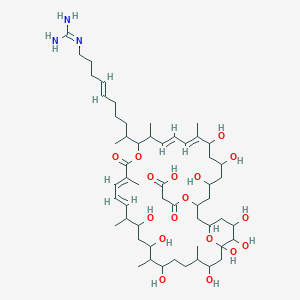

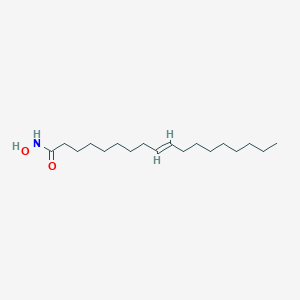
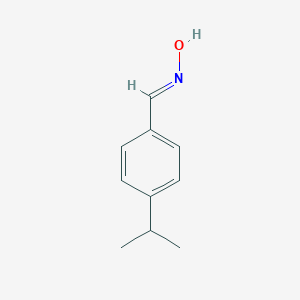

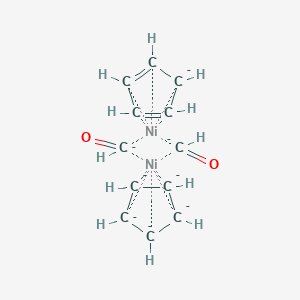
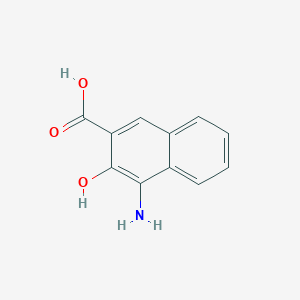
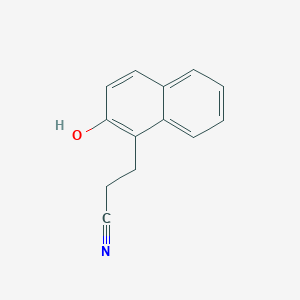
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)
